

2-(4-Fluorophenyl)acetaldehyde molecular structure and weight

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetaldehyde

Cat. No.: B156033

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In-Depth Technical Guide: 2-(4-Fluorophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic approach for **2-(4-Fluorophenyl)acetaldehyde**, a compound of interest in various research and development domains.

Core Molecular and Physical Data

2-(4-Fluorophenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with a fluorine atom at the para-position and an acetaldehyde group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Quantitative Data Summary

The key quantitative physicochemical properties of **2-(4-Fluorophenyl)acetaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₈ H ₇ FO	[1] [2]
Molecular Weight	138.14 g/mol	[1] [2] [3]
CAS Number	1736-67-0	[1] [2]
Density	1.121 g/mL at 25 °C	
Boiling Point	63-65 °C at 5-6 Torr	[2]
Refractive Index	n _{20/D} 1.507	

Molecular Structure

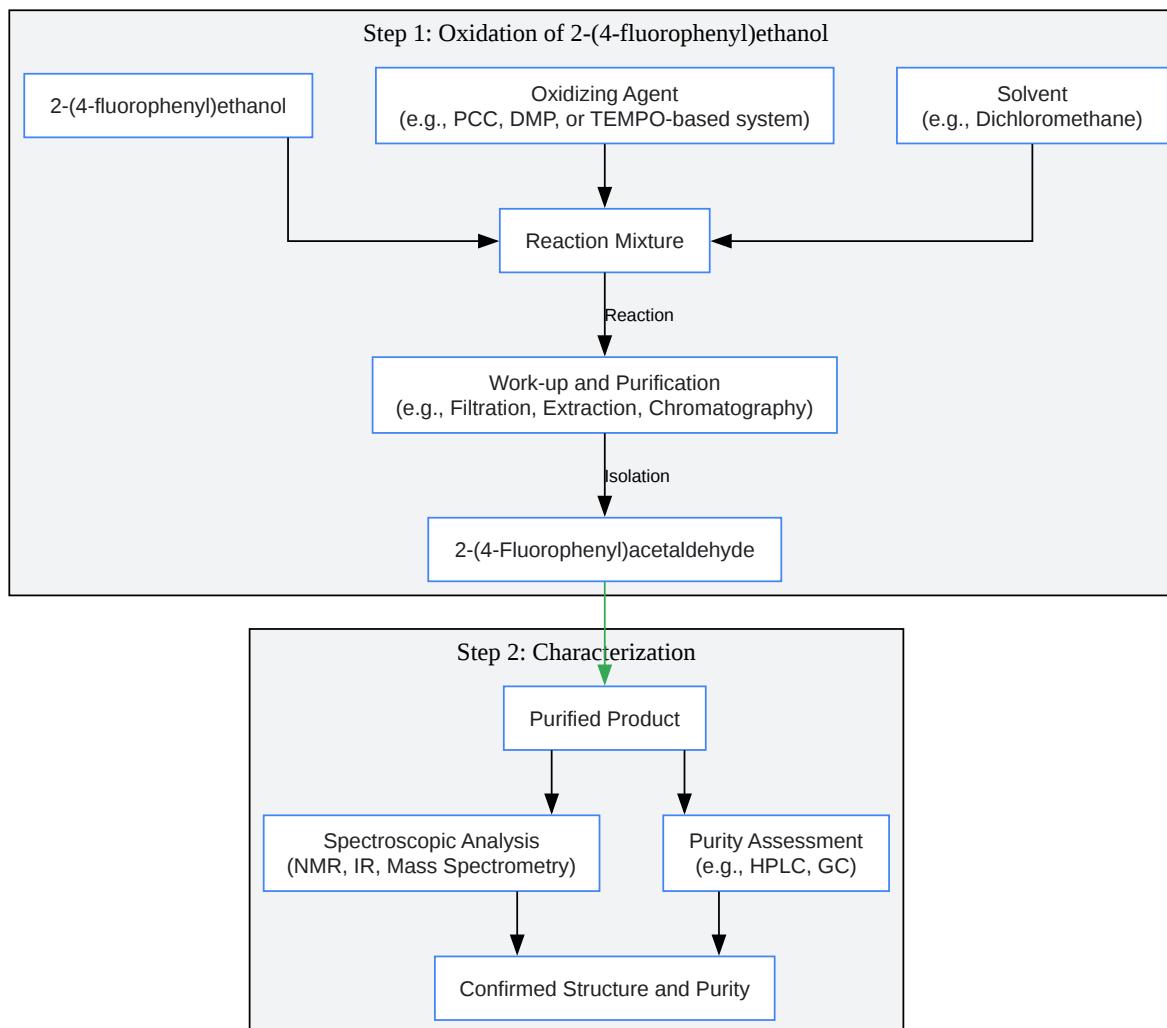
The structure of **2-(4-Fluorophenyl)acetaldehyde** consists of a benzene ring where a hydrogen atom at position 4 is replaced by a fluorine atom. An acetaldehyde group (-CH₂CHO) is attached to the first position of this ring.

Experimental Protocols: A Plausible Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of **2-(4-Fluorophenyl)acetaldehyde** is not readily available in the searched literature, a logical and experimentally sound synthetic route can be proposed based on established chemical transformations. A common and effective method for the preparation of aldehydes is the oxidation of their corresponding primary alcohols. In this case, **2-(4-Fluorophenyl)acetaldehyde** can be synthesized from 2-(4-fluorophenyl)ethanol.

The following experimental workflow outlines a two-step process starting from the commercially available 4-fluorophenethyl alcohol.

Experimental Workflow Diagram

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Caption: Synthetic and characterization workflow for **2-(4-Fluorophenyl)acetaldehyde**.

Detailed Methodologies

Step 1: Oxidation of 2-(4-fluorophenyl)ethanol

This step focuses on the conversion of the primary alcohol, 2-(4-fluorophenyl)ethanol, to the corresponding aldehyde, **2-(4-Fluorophenyl)acetaldehyde**. Several modern oxidation protocols can be employed to achieve this transformation with high selectivity and yield, minimizing over-oxidation to the carboxylic acid.

- Reagents and Materials:
 - 2-(4-fluorophenyl)ethanol (substrate)
 - Oxidizing agent:
 - Option A (Mild): Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
 - Option B (Catalytic): A system comprising (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl) or a copper(I)/TEMPO catalyst system with air as the oxidant.[\[4\]](#)
 - Anhydrous solvent (e.g., dichloromethane (DCM) for PCC or DMP; acetonitrile for catalytic systems).
 - Inert atmosphere (e.g., nitrogen or argon), particularly for moisture-sensitive reagents.
- Procedure (Illustrative example using a TEMPO-based system):
 - Dissolve 2-(4-fluorophenyl)ethanol in the chosen solvent in a round-bottom flask under an inert atmosphere.
 - Add the catalytic amount of TEMPO and the co-catalyst if required (e.g., a copper(I) salt).[\[4\]](#)
 - Introduce the stoichiometric oxidant slowly to the reaction mixture while maintaining a controlled temperature (often room temperature).

- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for reactions involving halogens).
- Perform an aqueous work-up by extracting the product into an organic solvent.
- Dry the combined organic layers over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain pure **2-(4-Fluorophenyl)acetaldehyde**.

Step 2: Characterization

To confirm the identity and purity of the synthesized **2-(4-Fluorophenyl)acetaldehyde**, a comprehensive analytical characterization is essential.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will show characteristic peaks for the aldehydic proton (around 9-10 ppm), the methylene protons adjacent to the aldehyde and the aromatic protons.
 - ^{13}C NMR will display a signal for the carbonyl carbon (around 200 ppm) and other distinct signals for the aromatic and aliphatic carbons.
 - ^{19}F NMR will confirm the presence of the fluorine atom with a characteristic chemical shift.
- Infrared (IR) Spectroscopy:
 - A strong absorption band in the region of 1720-1740 cm^{-1} will be indicative of the C=O stretch of the aldehyde.
- Mass Spectrometry (MS):
 - The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound ($m/z = 138.14$), along with characteristic fragmentation patterns.

- Purity Analysis:
 - High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.

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